molecular formula C9H14F3NO2 B2910841 Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate CAS No. 1221818-26-3

Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate

Cat. No.: B2910841
CAS No.: 1221818-26-3
M. Wt: 225.211
InChI Key: BMBTXOVEYNKLNZ-UHFFFAOYSA-N
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Description

Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C9H14F3NO2 and a molecular weight of 225.21 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a trifluoromethyl group at the 6-position and an ethyl ester at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(trifluoromethyl)piperidine-3-carboxylate typically involves the introduction of the trifluoromethyl group and the esterification of the piperidine ring. One common method involves the reaction of a piperidine derivative with trifluoromethylating agents under controlled conditions. The esterification can be achieved using ethanol and an acid catalyst, such as hydrochloric acid, to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of ethyl 6-(trifluoromethyl)piperidine-3-carboxylate depends on its specific application and the molecular targets involved. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Properties

IUPAC Name

ethyl 6-(trifluoromethyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2/c1-2-15-8(14)6-3-4-7(13-5-6)9(10,11)12/h6-7,13H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBTXOVEYNKLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(NC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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